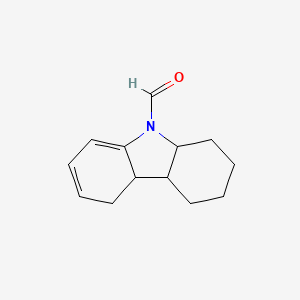
1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde is a complex organic compound with a unique structure that includes a carbazole core
Preparation Methods
The synthesis of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde involves several steps, starting from readily available starting materials. The synthetic routes typically include:
Cyclization Reactions: The formation of the carbazole core through cyclization reactions.
Hydrogenation: The reduction of double bonds to achieve the octahydro structure.
Formylation: Introduction of the aldehyde group at the 9-position.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the carbazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde can be compared with other similar compounds, such as:
1,4,4A,4B,5,8,8A,9A-Octahydro-1,45,8-dimethanofluoren-9-one: Another complex organic compound with a similar structure but different functional groups.
1,45,89,10-Trimethanoanthracene: A compound with a similar core structure but different substituents and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
62682-41-1 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,9a-octahydrocarbazole-9-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1,3,7,9-11,13H,2,4-6,8H2 |
InChI Key |
RXGWZGGSCZNMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3CC=CC=C3N2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















